molecular formula C27H32N4O3S B11319493 4-{4-ethyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

4-{4-ethyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B11319493
M. Wt: 492.6 g/mol
InChI Key: SXZFBZVGGKSZFM-UHFFFAOYSA-N
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Description

4-{4-ethyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a piperazine ring, a sulfonyl group, and a tetrahydrophthalazinone core, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-ethyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Piperazine Ring: This step involves the reaction of phenylpiperazine with suitable reagents to introduce the sulfonyl group.

    Construction of the Tetrahydrophthalazinone Core: This is achieved through cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Final Assembly: The final step involves coupling the piperazine derivative with the tetrahydrophthalazinone core under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-ethyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-{4-ethyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function . The compound’s sulfonyl group and piperazine ring are crucial for its binding affinity and specificity towards the target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-ethyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one stands out due to its unique combination of a sulfonyl group and a tetrahydrophthalazinone core, which may confer distinct pharmacological properties and potential therapeutic benefits.

Properties

Molecular Formula

C27H32N4O3S

Molecular Weight

492.6 g/mol

IUPAC Name

4-[4-ethyl-3-(4-phenylpiperazin-1-yl)sulfonylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1-one

InChI

InChI=1S/C27H32N4O3S/c1-3-20-13-14-21(26-23-11-7-8-12-24(23)27(32)29(2)28-26)19-25(20)35(33,34)31-17-15-30(16-18-31)22-9-5-4-6-10-22/h4-6,9-10,13-14,19H,3,7-8,11-12,15-18H2,1-2H3

InChI Key

SXZFBZVGGKSZFM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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